leukotriene E4(1-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

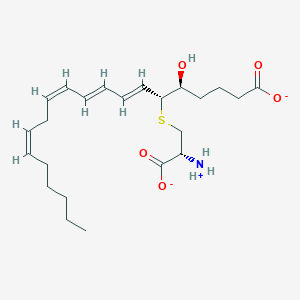

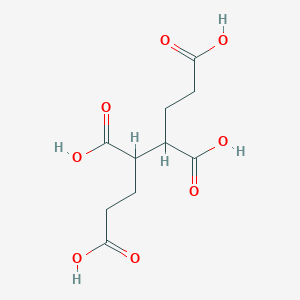

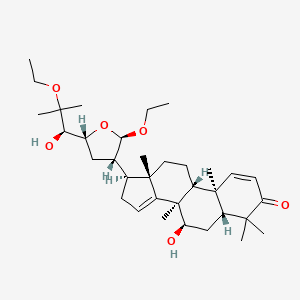

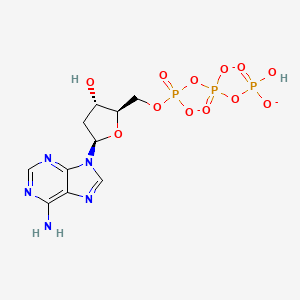

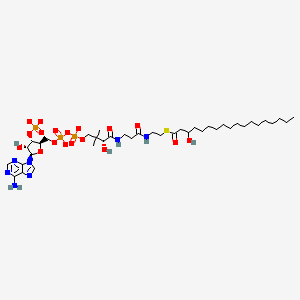

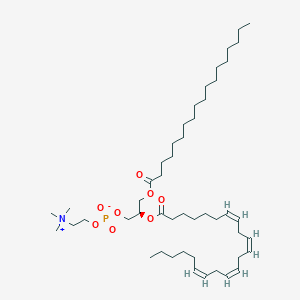

Leukotriene E4(1-) is the leukotriene anion that is the conjugate base of leukotriene E4 arising from deprotonation of the two carboxy groups and protonation of the cysteinyl alpha-amino group. It has a role as a human metabolite. It is a dicarboxylic acid anion and a leukotriene anion. It is a conjugate base of a leukotriene E4.

Scientific Research Applications

Role in Hypersensitivity and Inflammation

Leukotriene E4 (LTE4) is implicated in immediate hypersensitivity reactions and inflammation. It's one of the products formed from the metabolic transformation of arachidonic acid. LTE4, along with other leukotrienes like C4 and D4, contributes to bronchoconstriction, increases vascular permeability, and stimulates mucus secretion. These attributes underline its role in conditions like asthma and allergic reactions (Samuelsson, 1983).

Involvement in Tissue Trauma Response

LTE4 has been observed to increase significantly after mechanical or thermal trauma. It plays a notable role in the pathophysiology of tissue trauma, possibly contributing to phenomena like tissue edema and respiratory dysfunction. This points to its potential role in the body's response to physical injuries (Denzlinger et al., 1985).

Presence in Central Nervous System

Studies have identified the production of LTE4 in the rat central nervous system, particularly in areas like the hypothalamus and median eminence. This finding expands the potential roles of LTE4 beyond traditional inflammatory pathways, suggesting possible neurological or neuro-inflammatory implications (Lindgren et al., 1984).

Implications in Cardiovascular Health

LTE4, alongside other leukotrienes, has been shown to induce coronary constriction and affect myocardial function in animal models. This provides a basis for understanding its role in cardiac disorders, especially those associated with inflammatory changes (Ezra et al., 1983).

Potential Immunomodulatory Effects

Leukotrienes D4 and E4 have been found to suppress immune cell functions, indicating that LTE4 could have a role in modulating the immune response, an aspect which could have therapeutic implications (Webb et al., 1982).

properties

Product Name |

leukotriene E4(1-) |

|---|---|

Molecular Formula |

C23H36NO5S- |

Molecular Weight |

438.6 g/mol |

IUPAC Name |

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-azaniumyl-2-carboxylatoethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoate |

InChI |

InChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/p-1/b7-6-,10-9-,12-11+,16-13+/t19-,20-,21+/m0/s1 |

InChI Key |

OTZRAYGBFWZKMX-FRFVZSDQSA-M |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)[O-])O)SC[C@@H](C(=O)[O-])[NH3+] |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)[O-])O)SCC(C(=O)[O-])[NH3+] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,9-bis(4-bromophenyl)-8H-cyclopenta[a]acenaphthylen-8-one](/img/structure/B1265143.png)

![N-[2-[1-[(4-methoxy-3-methylphenyl)methyl]-4-piperidinyl]-3-pyrazolyl]-4-phenylbutanamide](/img/structure/B1265148.png)